Welcome to the BenchChem Online Store!
molecular formula C7H5N5O2 B1634021 2-(4-Nitrophenyl)tetrazole

2-(4-Nitrophenyl)tetrazole

Cat. No. B1634021
M. Wt: 191.15 g/mol
InChI Key: NJLAQWFIXLFBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05843966

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (20 g), potassium carbonate (23.5 g) and 1H-tetrazole (12 g) in dimethylformamide (60 ml) was heated to 100° under nitrogen for 24 h. On cooling, the solvent was evaporated and the residue taken up in water, extracted with dichloromethane (4×100 ml), dried (Na2SO4) and evaporated to give an orange solid. This was purified by FCC (cyclohexane/ethyl acetate (3:1)) to give the title compound as a solid (6.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH:17]1[CH:21]=[N:20][N:19]=[N:18]1>CN(C)C=O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:18]2[N:19]=[N:20][CH:21]=[N:17]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
23.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 100° under nitrogen for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
This was purified by FCC (cyclohexane/ethyl acetate (3:1))

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1N=CN=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.